molecular formula C20H20N2O2S B4777245 2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine

2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine

Cat. No. B4777245
M. Wt: 352.5 g/mol
InChI Key: XAIZFLSDVFNJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine is a chemical compound that is widely used in scientific research for its unique properties. It is a thioether derivative of pyrimidine, which makes it an important compound in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine in lab experiments is its unique chemical structure, which makes it a valuable building block in the synthesis of other compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine. One area of research could be the development of new drugs based on this compound. It could also be used as a tool in the study of biological processes and in the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion
In conclusion, 2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine is a valuable compound for scientific research due to its unique chemical structure and wide range of applications. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research involving 2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine.

Scientific Research Applications

2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds due to its unique chemical structure. It has been used in the development of new drugs and as a tool in the study of biological processes. It has also been used in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

2-[4-(3-phenoxyphenoxy)butylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-8-17(9-3-1)24-19-11-6-10-18(16-19)23-14-4-5-15-25-20-21-12-7-13-22-20/h1-3,6-13,16H,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIZFLSDVFNJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Phenoxyphenoxy)butylsulfanyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.